A Comprehensive Technical Guide to 2-Methoxyquinoline-7-carboxylic acid
A Comprehensive Technical Guide to 2-Methoxyquinoline-7-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 2-Methoxyquinoline-7-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven insights, focusing on the synthesis, characterization, and potential applications of this molecule in drug discovery.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug development. Its derivatives are known to possess a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties[1][2]. The specific placement of substituents on the quinoline core significantly influences the molecule's physicochemical properties and its interaction with biological targets[3]. This guide focuses on a specific derivative, 2-Methoxyquinoline-7-carboxylic acid, providing a technical overview for researchers engaged in the design and synthesis of novel therapeutics.
Compound Profile: 2-Methoxyquinoline-7-carboxylic acid
A precise understanding of a compound's fundamental properties is the bedrock of any research endeavor. This section details the essential identifiers and physicochemical characteristics of 2-Methoxyquinoline-7-carboxylic acid.
While a specific CAS (Chemical Abstracts Service) number for 2-Methoxyquinoline-7-carboxylic acid is not readily found in major chemical databases, its structural isomers and related derivatives are well-documented. For instance, the methyl ester, Methyl 2-methoxyquinoline-7-carboxylate, is registered under CAS number 1451154-40-7[4][5]. The isomeric 3-Methoxyquinoline-7-carboxylic acid has the CAS number 2241594-60-3[6].
The absence of a dedicated CAS number suggests that 2-Methoxyquinoline-7-carboxylic acid may be a novel compound or one that has not been extensively commercialized. For research and regulatory purposes, careful characterization is paramount.
Table 1: Physicochemical Properties of 2-Methoxyquinoline-7-carboxylic acid
| Property | Value | Source |
| Molecular Formula | C11H9NO3 | PubChem[7] |
| Molecular Weight | 203.19 g/mol | PubChem[6] |
| Monoisotopic Mass | 203.05824 Da | PubChem[7] |
| InChI Key | UUJCLULZZFVJER-UHFFFAOYSA-N | PubChem[7] |
| SMILES | COC1=NC2=C(C=CC(=C2)C(=O)O)C=C1 | PubChem[7] |
| Predicted XlogP | 2.0 | PubChem[7] |
| Hydrogen Bond Donors | 1 | PubChem[6] |
| Hydrogen Bond Acceptors | 3 | PubChem[6] |
Synthesis and Purification
The proposed pathway involves the directed ortho-metalation of a suitable brominated precursor, followed by carboxylation. This approach offers high regioselectivity and is a workhorse in modern organic synthesis.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 2-Methoxyquinoline-7-carboxylic acid.
Detailed Experimental Protocol (Hypothetical)
Materials:
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7-Bromo-2-methoxyquinoline
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Anhydrous Tetrahydrofuran (THF)
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n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M solution)
-
Solid Carbon Dioxide (Dry Ice)
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5M Hydrochloric Acid (HCl)
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Dichloromethane
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Water
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 7-bromo-2-methoxyquinoline in anhydrous THF.
-
Lithiation: Cool the stirred solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium dropwise via syringe, maintaining the internal temperature below -70 °C. The formation of the aryllithium intermediate is typically rapid.
-
Carboxylation: After stirring for 30-60 minutes at -78 °C, add an excess of freshly crushed solid carbon dioxide to the reaction mixture in one portion.
-
Quench and Workup: Allow the reaction to slowly warm to room temperature. Remove the volatile solvents in vacuo.
-
Extraction: Partition the resulting residue between dichloromethane and water. Separate the aqueous layer.
-
Acidification and Precipitation: Cool the aqueous phase in an ice bath and acidify to approximately pH 3-4 with 5M HCl. The desired carboxylic acid should precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like isopropanol or ethanol[8].
Causality and Experimental Choices:
-
Anhydrous Conditions: Organolithium reagents like n-BuLi are extremely reactive towards protic sources, such as water. Strict anhydrous and inert atmosphere conditions are critical to prevent quenching of the reagent and ensure high yields.
-
Low Temperature (-78 °C): The lithiation is performed at very low temperatures to prevent side reactions, such as the decomposition of the aryllithium intermediate or reaction with the solvent.
-
Excess Carbon Dioxide: A large excess of CO2 is used to ensure complete carboxylation of the aryllithium species and to minimize the formation of ketone byproducts.
Analytical Characterization
Rigorous analytical characterization is non-negotiable to confirm the identity, structure, and purity of a synthesized compound. The following techniques would be essential for validating the successful synthesis of 2-Methoxyquinoline-7-carboxylic acid.
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the quinoline core, a singlet for the methoxy group (~4.0 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm). |
| ¹³C NMR | Resonances for all 11 carbon atoms, including the carbonyl carbon of the carboxylic acid (~170 ppm) and the methoxy carbon (~55 ppm). |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated exact mass (e.g., [M+H]⁺ at m/z 204.0655).[7] |
| FT-IR | Characteristic stretches for O-H (broad, ~2500-3300 cm⁻¹), C=O (~1700 cm⁻¹), and C-O (~1250 cm⁻¹). |
| Melting Point | A sharp, defined melting point, indicating high purity. |
Potential Applications in Drug Discovery
While direct biological activity data for 2-Methoxyquinoline-7-carboxylic acid is not extensively published, the broader class of quinoline carboxylic acids has shown significant promise in several therapeutic areas.
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Anticancer Activity: Many quinoline derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and arresting the cell cycle[1].
-
Antimicrobial and Antiviral Potential: The quinoline scaffold is a key component in several antimicrobial and antiviral drugs. These compounds can act by inhibiting essential microbial enzymes or interfering with viral replication[1].
-
Anti-inflammatory Properties: Certain quinoline-2-carboxylic acid derivatives have been investigated for their ability to modulate inflammatory responses by inhibiting the production of pro-inflammatory mediators[1].
The presence of both a hydrogen bond donor (the carboxylic acid) and acceptors (the methoxy and quinoline nitrogens) on the 2-Methoxyquinoline-7-carboxylic acid scaffold makes it an attractive candidate for forming key interactions with biological targets such as enzymes and receptors.
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential. While a specific Safety Data Sheet (SDS) for 2-Methoxyquinoline-7-carboxylic acid is not available, general guidelines for handling similar aromatic carboxylic acids should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood[9][10][11].
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light[5][9].
-
In case of exposure:
Conclusion
2-Methoxyquinoline-7-carboxylic acid represents a potentially valuable building block in the field of medicinal chemistry. While it appears to be a less-studied derivative within the quinoline family, its structural features suggest it could be a promising scaffold for developing novel therapeutics. This guide provides a foundational framework for its synthesis, characterization, and potential applications, intended to empower researchers in their drug discovery efforts. The proposed synthetic route, based on established methodologies, offers a clear path to accessing this compound for further investigation.
References
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PubChemLite. 2-methoxyquinoline-7-carboxylic acid (C11H9NO3). [Link]
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CPAchem. Safety data sheet - 3-Methyl-quinoxaline-2-carboxylic acid. [Link]
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PrepChem.com. Synthesis of 2-methoxyquinoline-6-carboxylic acid. [Link]
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PubChem. 3-Methoxyquinoline-7-carboxylic acid | C11H9NO3 | CID 91012583. [Link]
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MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]
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ACS Omega. Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. [Link]
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De Gruyter. Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. [Link]
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PMC. Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. [Link]
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ResearchGate. Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. [Link]
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MDPI. Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. [Link]
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